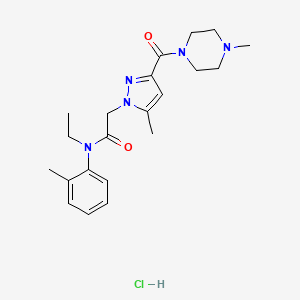
N-ethyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(o-tolyl)acetamide hydrochloride
説明
N-ethyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(o-tolyl)acetamide hydrochloride is a synthetic small-molecule compound characterized by a pyrazole core substituted with a 4-methylpiperazine-1-carbonyl group and an acetamide linker to an N-ethyl-o-tolyl moiety. The hydrochloride salt formulation enhances solubility and bioavailability, a common strategy in drug design . Its synthesis and structural determination likely employ crystallographic methods, as seen in analogous compounds (e.g., SHELX-based refinement ).
特性
IUPAC Name |
N-ethyl-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.ClH/c1-5-25(19-9-7-6-8-16(19)2)20(27)15-26-17(3)14-18(22-26)21(28)24-12-10-23(4)11-13-24;/h6-9,14H,5,10-13,15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOXBUUUNRSPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-ethyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(o-tolyl)acetamide hydrochloride is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article summarizes its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a piperazine moiety, and an acetamide functional group. The presence of these functional groups is crucial for its interaction with biological targets.
Biological Activity Overview
1. Mechanism of Action:
The compound has been studied for its ability to inhibit certain enzymes and receptors, which are pivotal in various biological pathways. Notably, it has shown activity against the N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs) .
2. In Vitro Studies:
In vitro assays have demonstrated that the compound effectively inhibits NAPE-PLD activity, leading to decreased levels of NAEs in neuronal cells. For instance, one study reported that at a concentration of 30 mg/kg, the compound significantly reduced anandamide levels in mouse brain tissues, indicating its potential role in modulating emotional behavior .
3. Structure-Activity Relationship (SAR):
The SAR studies reveal that modifications to the piperazine and pyrazole rings can enhance the inhibitory potency of the compound. For example, substituents on the pyrazole ring have been shown to affect binding affinity and selectivity towards NAPE-PLD .
Table 1: Summary of Biological Activity
| Activity | IC50 (nM) | Reference |
|---|---|---|
| NAPE-PLD Inhibition | 72 | Mocket et al., 2020 |
| Anandamide Reduction | 30 mg/kg | Mocket et al., 2020 |
| Emotional Behavior Modulation | Significant | Mocket et al., 2020 |
Table 2: Structure-Activity Relationship Findings
| Compound | R Group | Activity (IC50) | Notes |
|---|---|---|---|
| Compound 1 | Cyclopropylmethyl | 72 nM | Optimal binding |
| Compound 2 | Phenylpiperidine | Increased potency | Enhanced lipophilicity |
| Compound 3 | Hydroxypyrrolidine | 7.14 ± 0.04 | Most potent variant |
Case Study 1: Emotional Behavior Modulation
In a controlled study involving mice, administration of the compound resulted in observable changes in emotional behavior metrics, suggesting its potential as a therapeutic agent for mood disorders. The study highlighted the importance of NAEs in emotional regulation and positioned this compound as a promising candidate for further research .
Case Study 2: Inhibition of NAPE-PLD
A detailed examination of the compound's inhibitory effects on NAPE-PLD was conducted using HEK293T cells expressing the enzyme. The results indicated a significant decrease in enzyme activity correlating with increased concentrations of the compound, affirming its role as a selective inhibitor .
類似化合物との比較
Table 1: Comparative Analysis of Structural Features
Key Differences and Implications
Core Heterocycle: The target compound uses a pyrazole ring, whereas analogs like the thiazole derivative or triazole compound employ alternative heterocycles. Pyrazoles are known for hydrogen-bonding capacity and metabolic stability, while thiazoles/triazoles may prioritize electronic effects or metal coordination .
Substituent Chemistry :
- The 4-methylpiperazine-1-carbonyl group in the target compound distinguishes it from simpler substituents (e.g., nitro groups in or thiourea in ). Piperazine derivatives often improve solubility and modulate receptor interactions, as seen in antipsychotic and antiviral agents.
Salt Formulation :
- The hydrochloride salt in the target compound and the thiazole analog contrasts with neutral forms in other analogs. Salt formation typically optimizes pharmacokinetics, suggesting these compounds are designed for in vivo applications.
Aromatic vs. Aliphatic Moieties :
- The N-ethyl-o-tolyl group in the target compound provides steric bulk and lipophilicity, whereas the cyclohexanecarboxamide in introduces conformational rigidity. These differences may influence membrane permeability or target selectivity.
Research Findings from Analogous Compounds
- Crystallographic Data : The pyrazole-thiourea derivative was resolved via single-crystal X-ray diffraction (SHELX refinement ), revealing a planar pyrazole ring with thiourea participating in intermolecular hydrogen bonds. This suggests the target compound’s pyrazole core may adopt similar conformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


